molecular formula C9H11NO3 B11909740 Ethyl 4-hydroxy-2-methylnicotinate CAS No. 260389-91-1

Ethyl 4-hydroxy-2-methylnicotinate

Cat. No.: B11909740
CAS No.: 260389-91-1
M. Wt: 181.19 g/mol
InChI Key: DIDKGWJCQQERDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2-methylnicotinate is an organic compound with the molecular formula C9H11NO3 It is a derivative of nicotinic acid, featuring an ethyl ester group, a hydroxyl group at the 4-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-methylnicotinate typically involves the esterification of 4-hydroxy-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced nicotinate derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the nicotinate .

Scientific Research Applications

Ethyl 4-hydroxy-2-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-methylnicotinate can be compared with other similar compounds such as:

    Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester.

    Ethyl nicotinate: Lacks the hydroxyl and methyl groups present in this compound.

    4-hydroxy-2-methylnicotinic acid: The parent acid form of the compound.

Uniqueness: this compound is unique due to the presence of both the hydroxyl and methyl groups, which confer specific chemical and biological properties that are not found in its simpler analogs .

Properties

CAS No.

260389-91-1

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-methyl-4-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8-6(2)10-5-4-7(8)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

DIDKGWJCQQERDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=CC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.